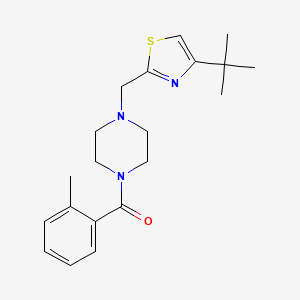

(4-((4-(叔丁基)噻唑-2-基)甲基)哌嗪-1-基)(邻甲苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

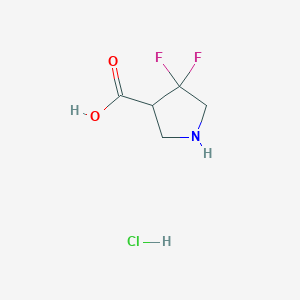

The compound "(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone" is a chemical structure that appears to be related to a class of compounds that have been synthesized for various biological applications. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as thiazolylmethyl piperazine and o-tolyl methanone are present in the literature, suggesting relevance to the field of medicinal chemistry and drug discovery.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can include amination, Michael addition, and electrochemical oxidation. For instance, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was achieved through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding an important intermediate for further chemical transformations . Similarly, electrochemical synthesis methods have been employed to generate arylthiobenzazoles by the oxidation of hydroxyphenyl piperazinyl ethanones in the presence of nucleophiles, indicating the versatility of electrochemical approaches in constructing complex molecules .

Molecular Structure Analysis

The molecular structure of the compound likely features a thiazole ring, a piperazine moiety, and a methanone group. These structural elements are known to contribute to the biological activity of the molecules. For example, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, with the thiazole and piperazine components playing a crucial role in their activity against Mycobacterium tuberculosis .

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves interactions with biological targets through non-covalent binding or inhibition of enzymatic processes. The synthesis of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones aimed to obtain inhibitors of type III secretion in Gram-negative bacteria, suggesting that the thiazolyl methanone moiety can engage in bioactive interactions . The electrochemical synthesis paper also describes Michael addition reactions as a key step in the formation of arylthiobenzazoles, demonstrating the nucleophilic character of the thiazole sulfur atom .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone" are not provided, related compounds exhibit properties that are significant for their biological function. The solubility, stability, and lipophilicity of these compounds are critical for their potential as drug candidates. The presence of a tert-butyl group, as seen in the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, can influence the overall lipophilicity and metabolic stability of the molecule . Additionally, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been evaluated for cytotoxicity, which is an important aspect of their chemical property profile in the context of drug development .

科学研究应用

抗菌和抗分枝杆菌活性

合成和抗菌活性:帕特尔、阿格拉瓦特和谢赫(2011 年)的一项研究涉及合成新的吡啶衍生物,其中包含类似的噻唑和哌嗪部分。这些化合物对抗菌和真菌的选定菌株表现出可变且适度的抗菌活性 (Patel, Agravat, & Shaikh, 2011).

抗分枝杆菌化学型:潘乔利亚等人(2016 年)领导的另一项研究确定苯并[d]噻唑-2-基(哌嗪-1-基)甲酮为新的抗分枝杆菌化学型。该类中的几种化合物对结核分枝杆菌表现出有希望的活性,突出了它们作为抗结核剂的潜力 (Pancholia et al., 2016).

结构表征和合成

X 射线结构表征:吕、丁和赵(2013 年)进行了一项研究,重点是含有哌嗪部分的新型吡唑甲酰胺衍生物的合成和 X 射线结构表征。这项研究为这种化合物的分子结构和潜在应用提供了宝贵的见解 (Lv, Ding, & Zhao, 2013).

新型粘细菌化合物:詹森等人(2014 年)在新型粘细菌菌株的培养物中发现了吲哚噻嗪酮,一种吲哚基噻唑基酮。该化合物以及其他已鉴定的吲哚衍生物有助于了解微生物次级代谢物及其结构多样性 (Jansen et al., 2014).

未来方向

Thiazole derivatives, including this compound, represent a promising area of research in medicinal chemistry and drug discovery, particularly for their potential antitumor activities . Future research could focus on further exploring the biological activities of these compounds and developing them into effective therapeutic agents.

作用机制

Target of Action

The compound (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone is a complex molecule that may interact with multiple targetsIt’s known that both indole and thiazole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . Similarly, 2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Biochemical Pathways

Based on the known activities of indole and 2-aminothiazole derivatives, it can be inferred that the compound may affect pathways related to inflammation, viral replication, and cancer cell proliferation .

Result of Action

Based on the known activities of indole and 2-aminothiazole derivatives, it can be inferred that the compound may have antiviral, anti-inflammatory, and anticancer effects .

属性

IUPAC Name |

[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3OS/c1-15-7-5-6-8-16(15)19(24)23-11-9-22(10-12-23)13-18-21-17(14-25-18)20(2,3)4/h5-8,14H,9-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMXELAAOJFEFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC(=CS3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2538143.png)

![N-(Cyanomethyl)-N-cyclopropyl-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2538145.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2538146.png)

![methyl 6-ethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538148.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2538150.png)

![1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2538151.png)

![(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2538158.png)

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538160.png)